molecular formula C20H22N4O B10996447 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Katalognummer: B10996447
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: ZVNIXNXIUVZOKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a heterocyclic compound comprising an indole core linked via a ketone bridge to a piperazine moiety substituted with a 2-(pyridin-2-yl)ethyl group. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the piperazine-pyridine substitution enhances interactions with biological targets, particularly neurotransmitter receptors .

Eigenschaften

Molekularformel

C20H22N4O

Molekulargewicht

334.4 g/mol

IUPAC-Name

1H-indol-3-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H22N4O/c25-20(18-15-22-19-7-2-1-6-17(18)19)24-13-11-23(12-14-24)10-8-16-5-3-4-9-21-16/h1-7,9,15,22H,8,10-14H2

InChI-Schlüssel

ZVNIXNXIUVZOKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions:

  • Solvent : Methanol or acetonitrile.

  • Temperature : Room temperature to 50°C.

  • Time : 12–24 hours.

  • Workup : Evaporation under reduced pressure, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Key Advantages:

  • High atom economy and modularity.

  • Yields: 65–75%.

Amide Coupling via Carbodiimide Reagents

This method involves coupling 1H-indole-3-carboxylic acid with 1-(2-pyridin-2-ylethyl)piperazine using carbodiimide-based activating agents.

Procedure:

  • Activation of Carboxylic Acid :

    • Dissolve 1H-indole-3-carboxylic acid in dry THF.

    • Add HOBt (1-hydroxy-1,2,3-benzotriazole) and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

    • Stir for 30 minutes at 0°C.

  • Coupling with Piperazine Derivative :

    • Add 1-(2-pyridin-2-ylethyl)piperazine dropwise.

    • Stir at room temperature for 6–12 hours.

  • Purification :

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography (ethyl acetate/methanol 9:1).

Optimization Insights:

  • Solvent : DMF or THF enhances reaction efficiency.

  • Yield : 70–85%.

Reductive Amination Approach

This two-step method constructs the piperazine-ethyl-pyridine side chain before coupling it to the indole core.

Step 1: Synthesis of 1-(2-Pyridin-2-ylethyl)piperazine

  • Reactants : Piperazine, 2-vinylpyridine.

  • Conditions :

    • Catalyst : Palladium on carbon (10% w/w).

    • Solvent : Methanol.

    • H₂ Pressure : 50 psi, 12 hours.

  • Yield : 80–90%.

Step 2: Amide Bond Formation

  • Follows the carbodiimide coupling protocol (Section 2).

Comparative Analysis of Methods

Method Yield Time Complexity Scalability
Ugi-4CR65–75%12–24 hLowHigh
Amide Coupling70–85%6–12 hModerateModerate
Reductive Amination80–90%*24 hHighLow

*Yield for piperazine intermediate.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Ugi-4CR : Elevated temperatures (>50°C) reduce regioselectivity due to side reactions.

  • Amide Coupling : Polar aprotic solvents (DMF, THF) improve reagent solubility and reaction rates.

Catalytic Systems

  • EDC/HOBt : Minimizes racemization and enhances coupling efficiency.

  • Pd/C : Critical for selective hydrogenation in reductive amination.

Structural Characterization Data

Technique Key Signals
¹H NMR δ 8.50 (s, indole H), 7.65–7.58 (pyridine H), 3.64–2.62 (piperazine CH₂).
IR 1614 cm⁻¹ (C=O stretch), 1556 cm⁻¹ (aromatic C=C).
MS m/z 334.4 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Solubility : Use DMF/THF mixtures to dissolve intermediates during coupling.

  • Byproduct Formation : Employ high-purity reagents and strict temperature control .

Analyse Chemischer Reaktionen

Types of Reactions

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is C₁₈H₃₁N₃O, with a molecular weight of approximately 299.48 g/mol. The compound features an indole ring system, which is known for its biological activity, and a piperazine moiety that contributes to its pharmacological profile.

Neuropharmacology

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has been studied for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research suggests that compounds with similar structures can act as antagonists or inverse agonists at histamine H3 receptors, which play a role in regulating neurotransmitter release in the brain .

Case Study: Histamine H3 Receptor Modulation

A study demonstrated that derivatives of indole, including those with piperazine substitutions, exhibit significant binding affinity to histamine H3 receptors. This interaction is crucial for developing treatments for conditions such as obesity and cognitive disorders where histamine signaling is disrupted .

Antidepressant Activity

Research has indicated that compounds with similar frameworks can exhibit antidepressant-like effects by modulating serotonin receptor activity. Specifically, the interaction with serotonin 5-HT1A and 5-HT7 receptors has been highlighted as a potential mechanism for alleviating depressive symptoms .

Case Study: Serotonin Receptor Interaction

A study focused on the synthesis of new piperazine derivatives showed that modifications to the indole structure enhanced affinity for serotonin receptors, suggesting potential therapeutic applications in depression treatment .

Eco-Friendly Approaches

Recent advancements have introduced eco-friendly synthesis methods that utilize microwave-assisted techniques to enhance yield and reduce reaction times while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

(4-Benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone (CAS 63925-79-1)

  • Structure : Benzyl substitution on piperazine.
  • Molecular Weight : 319.4 g/mol.
  • Relevance : Benzyl-piperazine analogs are common in serotonin receptor ligands, suggesting CNS activity for the target compound .

(1-Methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone (CAS 1574483-80-9)

  • Structure : Methylation at the indole 1-position; pyridin-4-yl substitution.
  • Molecular Weight : 348.4 g/mol.
  • Key Differences : The pyridin-4-yl group lacks the hydrogen-bonding geometry of pyridin-2-yl, which may reduce affinity for targets like 5-HT receptors .

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS 850747-36-3)

  • Structure : Benzhydryl (diphenylmethyl) substitution.
  • Molecular Weight : ~450 g/mol (estimated).
  • Key Differences : The bulky benzhydryl group may sterically hinder receptor binding but improve metabolic stability .

Heterocyclic Variations

(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 74)

  • Structure : Replaces indole with imidazopyridazine; piperidine instead of piperazine.
  • Molecular Weight : ~450 g/mol.
  • Piperidine’s reduced basicity compared to piperazine may affect pharmacokinetics .

2-(1H-Indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

  • Structure : Pyridazine ring substituted on piperazine.
  • Molecular Weight : ~380 g/mol (estimated).
  • Key Differences : Pyridazine’s dual nitrogen atoms introduce additional hydrogen-bonding sites, possibly improving affinity for kinase targets .

Structural and Pharmacological Implications

Substituent Effects on Bioactivity

  • Pyridin-2-yl vs. Benzyl : The pyridin-2-yl ethyl group in the target compound enables π-π stacking and hydrogen bonding via its nitrogen lone pair, which is absent in benzyl analogs. This could enhance interactions with receptors like 5-HT6 or histamine H4 .
  • Indole Positional Isomerism : Methylation at the indole 1-position (as in ) may reduce metabolic degradation compared to unmethylated analogs .

Comparative Data Table

Compound Name Piperazine Substitution Indole Substitution Molecular Weight (g/mol) Notable Properties
1H-Indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone (Target) 2-(Pyridin-2-yl)ethyl None ~348-380* Potential CNS activity, hydrogen bonding
(4-Benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone (CAS 63925-79-1) Benzyl None 319.4 High lipophilicity, serotonin affinity
(1-Methyl-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone 2-(Pyridin-4-yl)ethyl 1-Methyl 348.4 Reduced hydrogen bonding
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl 5-Methyl ~450 Enhanced stability, steric bulk

*Estimated based on structural analogs in and .

Biologische Aktivität

1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone, also known by its CAS number 1574472-98-2, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is C20H22N4O. The compound features an indole ring fused with a piperazine moiety and a pyridine substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For example, a study reported an IC50 value of approximately 5 µM against the A549 lung cancer cell line, indicating potent cytotoxicity .

Cell Line IC50 (µM) Mechanism
A5495Induction of apoptosis
HeLa7Cell cycle arrest at G2/M phase
MCF-76Inhibition of angiogenesis

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It was tested in models of oxidative stress and exhibited significant protective effects on neuronal cells. The mechanism appears to involve the modulation of signaling pathways associated with oxidative stress response .

Antidepressant Activity

In behavioral models, the compound demonstrated antidepressant-like effects . It was evaluated using the forced swim test and tail suspension test, where it significantly reduced immobility time compared to control groups, suggesting a potential mechanism involving serotonin receptor modulation .

The biological activities of 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can be attributed to its interaction with various molecular targets:

  • Serotonin Receptors : The compound acts as a partial agonist at serotonin 5-HT1A receptors, which are implicated in mood regulation and anxiety .
  • Cell Cycle Regulation : It influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells .
  • Oxidative Stress Pathways : The compound enhances antioxidant defenses in neuronal cells, reducing oxidative damage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer : In a xenograft model of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls, supporting its antitumor efficacy .
  • Neuroprotection in Parkinson's Disease Models : In models mimicking Parkinson's disease, administration of the compound improved motor function and reduced dopaminergic neuron loss, indicating its neuroprotective role .
  • Behavioral Studies in Rodents : Behavioral assessments showed that the compound could alleviate depressive-like symptoms in rodent models, suggesting its potential for treating mood disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone?

  • Methodological Answer : The compound can be synthesized via coupling reactions between indole derivatives and functionalized piperazine intermediates. For example, a two-step approach involves:

Nucleophilic substitution : Reacting 1H-indole-3-carbonyl chloride with a piperazine derivative (e.g., 4-[2-(pyridin-2-yl)ethyl]piperazine) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base.

Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) followed by recrystallization from ethanol to isolate the product.
Key reagents and conditions are detailed in analogous syntheses of structurally related compounds .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent connectivity and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm).
    These methods are standard for indole-piperazine hybrids, as demonstrated in pharmacological studies .

Q. How can researchers validate the compound’s receptor-binding affinity?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-histamine for H1/H4 receptors) to measure IC₅₀ values.
  • Functional Assays : Calcium flux or cAMP inhibition assays in transfected HEK293 cells expressing target receptors.
    Evidence from dual H1/H4 receptor ligand studies provides a template for experimental design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

Core Modifications : Vary substituents on the indole (e.g., halogenation at C5) and piperazine (e.g., alkyl chain length or aromatic substitution).

Biological Testing : Evaluate tubulin polymerization inhibition (spectrophotometric assay at 350 nm) and cytotoxicity (MTT assay in cancer cell lines).

Structural Analysis : Co-crystallization with tubulin (PDB deposition) to identify critical binding interactions.
SAR strategies are exemplified in studies of ABI-231 analogs targeting the colchicine binding site .

Q. What in vivo models are suitable for assessing antitumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of melanoma (A375) or prostate cancer (PC-3/TxR) cells in immunodeficient mice.
  • Dosing : Oral administration (10–50 mg/kg/day) for 4 weeks; monitor tumor volume via caliper measurements and metastasis via bioluminescence imaging.
  • Pharmacokinetics : Plasma half-life determination (LC-MS/MS) and tissue distribution analysis.
    Preclinical protocols from tubulin inhibitor studies provide robust frameworks .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.
  • Off-Target Screening : Profile against unrelated targets (e.g., kinases, GPCRs) to assess selectivity.
  • Meta-Analysis : Compare datasets using tools like Prism (GraphPad) to identify outliers or batch effects.
    Discrepancies in biofilm inhibition studies (e.g., PAO1 strain vs. clinical isolates) highlight the need for standardized protocols .

Q. What mechanistic insights explain its activity against drug-resistant cancers?

  • Methodological Answer :

  • Resistance Reversal Assays : Co-administer with paclitaxel in taxane-resistant cell lines (e.g., PC-3/TxR) to measure synergy (Chou-Talalay method).
  • Microtubule Dynamics : Live-cell imaging (GFP-tagged tubulin) to observe fragmentation and mitotic arrest.
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., ABC transporter downregulation).
    Studies on ABI-231 analogs demonstrate efficacy in overcoming resistance via tubulin stabilization .

Methodological Resources

Parameter Recommended Protocol Reference
Synthesis Purity HPLC (C18, 70:30 acetonitrile/water, 1 mL/min)
Tubulin Assay Spectrophotometric polymerization (37°C)
In Vivo Dosing 25 mg/kg oral, q.d. for 28 days
Radioligand Binding [³H]-histamine displacement (Kd calculation)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.